AlPhos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

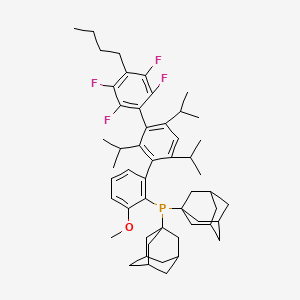

IUPAC Name |

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIRDZSIXWCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H67F4OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the AlPhos Ligand: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

AlPhos, a member of the Buchwald family of biaryl monophosphine ligands, has emerged as a powerful tool in modern synthetic organic chemistry. Its unique structural features, characterized by significant steric bulk and electron-richness, impart exceptional reactivity and selectivity in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the this compound ligand, detailing its structure, synthesis, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

This compound Ligand Structure

This compound is chemically known as Di-1-adamantyl(4″-butyl-2″,3″,5″,6″-tetrafluoro-2′,4′,6′-triisopropyl-2-methoxy-meta-terphenyl)phosphine.[1][2][3] Its structure is distinguished by the presence of two bulky di-1-adamantylphosphine (B159878) groups, which create a sterically demanding environment around the phosphorus atom. This steric hindrance is crucial for promoting the formation of the active monoligated palladium(0) species in catalytic cycles.[4] The biaryl backbone features a highly substituted and fluorinated ring system, which contributes to the ligand's electronic properties and stability.

Key Structural Features:

-

Di-1-adamantylphosphine: Provides significant steric bulk, influencing catalyst activity and selectivity.

-

Substituted Biaryl Backbone: The triisopropyl and methoxy (B1213986) groups contribute to the ligand's electron-donating nature.

-

Tetrafluorinated Phenyl Ring: The electron-withdrawing fluorine atoms modulate the electronic properties of the ligand.

Below is a table summarizing the key identifiers and properties of the this compound ligand.

| Property | Value | Reference(s) |

| CAS Number | 1805783-60-1 | [1][3] |

| Molecular Formula | C₅₂H₆₇F₄OP | [1][3] |

| Molecular Weight | 815.06 g/mol | [1][3] |

| IUPAC Name | bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane | [2][3] |

| Physical Form | Powder | [1] |

| Melting Point | 218-223 °C | [3] |

Synthesis of this compound Ligand

The synthesis of this compound involves a multi-step sequence, beginning with the construction of the complex biaryl backbone followed by the introduction of the di-1-adamantylphosphine moiety. The following is a representative, detailed experimental protocol adapted from the chemical literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-4''-butyl-2',4',6'-triisopropyl-3-methoxy-1,1':3',1''-terphenyl

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromo-2,4,6-triisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 2,6-dibromo-3-methoxyanisole in anhydrous THF is added slowly at room temperature. The reaction is then heated to reflux and stirred for 12-18 hours.

-

Second Coupling: After cooling to room temperature, a solution of 1-bromo-4-butyl-2,3,5,6-tetrafluorobenzene and a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., SPhos) are added. The mixture is heated to reflux for an additional 12-18 hours.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the terphenyl intermediate.

Step 2: Synthesis of Di-1-adamantylphosphine

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, 1-adamantanol (B105290) is reacted with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form di(1-adamantyl)phosphinic chloride.

-

Reduction: The resulting di(1-adamantyl)phosphinic chloride is dissolved in anhydrous THF and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solid is filtered off, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield di-1-adamantylphosphine as a white solid. This reagent is highly air-sensitive and should be used immediately or stored under an inert atmosphere.

Step 3: Synthesis of this compound

-

Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, the 2-bromo-4''-butyl-2',4',6'-triisopropyl-3-methoxy-1,1':3',1''-terphenyl intermediate is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

-

Phosphination: A solution of freshly prepared di-1-adamantylphosphine chloride (prepared by reacting di-1-adamantylphosphine with a chlorinating agent like hexachloroethane) in anhydrous THF is added to the lithiated intermediate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound as a white solid.

Applications in Catalysis

This compound has proven to be a highly effective ligand in a range of palladium-catalyzed cross-coupling reactions, demonstrating superior performance, particularly in challenging transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This compound-ligated palladium catalysts exhibit high activity in the coupling of a wide variety of aryl and heteroaryl halides and triflates with primary and secondary amines.[4] The steric bulk of this compound facilitates the reductive elimination step and prevents catalyst decomposition, leading to high yields even with sterically hindered substrates.

Below is a generalized catalytic cycle for the Buchwald-Hartwig amination using a biaryl monophosphine ligand like this compound.

Palladium-Catalyzed Fluorination

A significant application of this compound is in the palladium-catalyzed fluorination of aryl and heteroaryl triflates and bromides.[5][6][7] This transformation is particularly challenging due to the difficult C-F reductive elimination from the palladium center. The unique electronic and steric properties of this compound enable this reaction to proceed under mild conditions, often at room temperature, with high regioselectivity and yields.[7]

The table below summarizes representative quantitative data for this compound-catalyzed fluorination reactions.

| Substrate (Ar-OTf) | Product (Ar-F) | Yield (%) | Reference(s) |

| 4-tert-butylphenyl triflate | 1-fluoro-4-tert-butylbenzene | 95 | [7] |

| 4-methoxyphenyl triflate | 1-fluoro-4-methoxybenzene | 92 | [7] |

| 2-naphthyl triflate | 2-fluoronaphthalene | 98 | [7] |

| 3-thienyl triflate | 3-fluorothiophene | 85 | [7] |

Conclusion

The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its well-defined structure, characterized by substantial steric hindrance and tailored electronic properties, allows for unprecedented reactivity and selectivity in challenging transformations such as the Buchwald-Hartwig amination and, notably, the fluorination of aryl electrophiles. The detailed synthetic protocols and performance data provided in this guide are intended to empower researchers to leverage the full potential of this versatile ligand in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and materials science industries.

References

- 1. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compoundおよび[(AlPhosPd)2・COD]を用いたパラジウム触媒によるフッ素化反応 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

The Discovery and Development of the AlPhos Ligand: A Technical Guide

Introduction

The development of highly efficient and versatile ligands for palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency. Within this context, the Buchwald group has been a pioneer in the design and application of bulky, electron-rich biarylphosphine ligands. This technical guide focuses on the discovery, development, and application of a particularly notable member of this family: the AlPhos ligand.

First reported in 2015, this compound was developed to address significant challenges in palladium-catalyzed fluorination, a transformation of high interest in medicinal and agricultural chemistry.[1] Its unique structural features have since proven beneficial for a range of other cross-coupling reactions, including Buchwald-Hartwig amination and C-S cross-coupling. This guide provides an in-depth overview of the this compound ligand, including its performance data, detailed experimental protocols, and the logical framework behind its design and application. The this compound ligand was named in dedication to Albert B. Sather, the grandfather of one of its inventors.[2]

Core Advantages of the this compound Ligand

The this compound ligand offers several key advantages that distinguish it from other biarylphosphine ligands:

-

High Catalytic Activity: The unique electronic and steric properties of this compound lead to highly active palladium catalysts, often allowing for reactions to be conducted at room temperature.[2]

-

Enhanced Regioselectivity: In reactions prone to the formation of regioisomers, such as the fluorination of certain aryl triflates, this compound-based catalysts exhibit exceptional selectivity for the desired product, simplifying purification.[1][2]

-

Use of Weaker Bases: this compound enables the use of soluble and milder organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in Buchwald-Hartwig amination, expanding the functional group tolerance of the reaction.[2]

-

Bench-Stable Precatalyst: The corresponding palladium precatalyst, [(AlPhosPd)₂•COD], is a stable solid that can be handled in the air, offering significant practical advantages in a laboratory setting.[2]

Data Presentation

The performance of the this compound ligand is best illustrated through quantitative data from key applications. The following tables summarize the substrate scope and yields for Pd-catalyzed fluorination, Buchwald-Hartwig amination, and C-S cross-coupling reactions.

Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides

The this compound-palladium catalyst system has demonstrated remarkable efficiency in the fluorination of a wide range of aryl and heteroaryl triflates and bromides. The reactions are typically carried out at room temperature using cesium fluoride (B91410) as the fluoride source.

| Entry | Aryl (Pseudo)halide | Product | Yield (%)[1] |

| 1 | 4-Acetylphenyl triflate | 4-Acetylfluorobenzene | 95 |

| 2 | 4-Formylphenyl triflate | 4-Fluorobenzaldehyde | 91 |

| 3 | 4-Nitrophenyl triflate | 4-Fluoronitrobenzene | 88 |

| 4 | 2-Naphthyl triflate | 2-Fluoronaphthalene | 85 |

| 5 | 4-Cyanophenyl bromide | 4-Fluorobenzonitrile | 78 |

| 6 | 3-Quinolinyl triflate | 3-Fluoroquinoline | 75 |

Buchwald-Hartwig Amination with a Soluble Organic Base

A significant advantage of the this compound ligand is its ability to facilitate the use of the soluble organic base DBU in Buchwald-Hartwig amination, allowing for milder reaction conditions and broader functional group compatibility.

| Entry | Aryl Halide/Triflate | Amine | Product | Yield (%)[2] |

| 1 | 4-Tolyl triflate | Aniline | 4-Methyl-N-phenylaniline | 99 |

| 2 | 4-Tolyl triflate | Benzamide | N-(p-tolyl)benzamide | 97 |

| 3 | 4-Tolyl triflate | Benzylamine | N-Benzyl-4-methylaniline | 95 |

| 4 | 4-Chlorobenzonitrile | Morpholine | 4-(4-cyanophenyl)morpholine | 92 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | 1-(4-(Trifluoromethyl)phenyl)piperidine | 96 |

| 6 | 2-Bromopyridine | Pyrrolidine | 2-(Pyrrolidin-1-yl)pyridine | 94 |

Palladium-Catalyzed C-S Cross-Coupling

The this compound ligand also promotes the efficient cross-coupling of thiols with aryl halides, providing a mild and general method for the synthesis of aryl thioethers.

| Entry | Aryl Halide | Thiol | Product | Yield (%) |

| 1 | 4-Bromotoluene | Thiophenol | 4-Tolyl(phenyl)sulfane | 98 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxythiophenol | (4-Methoxyphenyl)(4-nitrophenyl)sulfane | 95 |

| 3 | 2-Bromopyridine | Cyclohexanethiol | 2-(Cyclohexylthio)pyridine | 92 |

| 4 | 1-Iodo-3-(trifluoromethyl)benzene | Benzyl mercaptan | Benzyl(3-(trifluoromethyl)phenyl)sulfane | 96 |

| 5 | 4-Bromoacetophenone | Ethanethiol | 1-(4-(Ethylthio)phenyl)ethanone | 94 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. The following protocols are based on those reported by the Buchwald group and their collaborators.

General Procedure for Pd-Catalyzed Fluorination of Aryl Triflates

Materials:

-

Aryl triflate (1.0 equiv)

-

[(AlPhosPd)₂COD] (0.02 equiv)

-

Cesium fluoride (CsF) (2.0 equiv, flame-dried)

-

Anhydrous toluene (B28343) (0.5 M)

Procedure:

-

In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add cesium fluoride.

-

To the vial, add the aryl triflate and the [(AlPhosPd)₂COD] precatalyst.

-

Add anhydrous toluene to the vial.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination using DBU

Materials:

-

Aryl halide/triflate (1.0 equiv)

-

Amine (1.2 equiv)

-

[(AlPhosPd)₂COD] (0.01 equiv)

-

DBU (2.0 equiv)

-

Anhydrous methyl tert-butyl ether (MTBE) (1.0 M)

Procedure:

-

In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide/triflate and the [(AlPhosPd)₂COD] precatalyst.

-

Add the amine and DBU to the vial.

-

Add anhydrous MTBE.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Stir the reaction mixture at room temperature to 60 °C for 16-24 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Pd-Catalyzed C-S Cross-Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Thiol (1.2 equiv)

-

[(AlPhosPd)₂COD] (0.015 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous 1,4-dioxane (B91453) (0.5 M)

Procedure:

-

In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, the [(AlPhosPd)₂COD] precatalyst, and sodium tert-butoxide.

-

Add the thiol and anhydrous 1,4-dioxane.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by GC-MS or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of the this compound Ligand

The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a biaryl backbone followed by phosphination.

A detailed, step-by-step experimental protocol for the synthesis of the this compound ligand can be found in the supporting information of the seminal 2015 Journal of the American Chemical Society publication by the Buchwald group.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of the this compound ligand.

Conclusion

The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling, born from a rational design approach to overcome specific synthetic challenges. Its exceptional performance in fluorination reactions, coupled with its versatility in amination and C-S coupling, makes it a valuable tool for organic chemists in academia and industry. The use of a stable precatalyst and the ability to employ milder reaction conditions further enhance its practical utility. This technical guide has provided a comprehensive overview of the this compound ligand, and it is anticipated that its applications will continue to expand as researchers further explore its capabilities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of AlPhos in Palladium-Catalyzed Reactions

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, crucial for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The efficacy of these reactions is profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. This compound, a member of the bulky, electron-rich dialkylbiaryl phosphine ligand family, has emerged as a highly effective ligand for several challenging transformations.[1][2] Developed by the Buchwald group, this compound is particularly noted for its ability to promote reactions under mild conditions and with broad substrate scope, including Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and palladium-catalyzed fluorinations.[1][2]

This technical guide delves into the core mechanism of this compound in palladium-catalyzed reactions, detailing its structural advantages, its role in each step of the catalytic cycle, and its practical applications.

Structural Features of this compound

This compound, or (2-di(1-adamantyl)phosphino)-2'-morpholinobiphenyl, possesses a unique architecture that imparts its exceptional catalytic activity. Its key features include:

-

Extreme Steric Bulk : The two di(1-adamantyl)phosphino groups are exceptionally bulky. This steric hindrance is a defining characteristic that significantly influences the catalytic cycle.[1][3] Steric properties are often quantified by the Tolman cone angle, and adamantyl groups contribute to a very large cone angle, promoting the formation of highly reactive, monoligated palladium species.[3]

-

Electron-Rich Nature : The adamantyl groups are also strong electron-donating substituents.[1][3] This property increases the electron density on the phosphine and, consequently, on the palladium center, making it more nucleophilic and reactive, particularly in the oxidative addition step.[4][5]

-

Biaryl Backbone : The biphenyl (B1667301) scaffold provides a rigid and well-defined geometry, positioning the bulky phosphine group to effectively influence the coordination sphere of the palladium atom.[1][4]

The Palladium-Catalyzed Cross-Coupling Cycle: The Role of this compound

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation (or its equivalent in C-N/C-O couplings), and reductive elimination.[4][6] this compound plays a critical role in enhancing the efficiency of each of these steps.

Precatalyst Activation

Most modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in-situ to the active Pd(0) species. This compound is often used with precatalysts like [(AlPhosPd)₂•COD].[7][8] The activation process generates the key catalytic species, a monoligated L-Pd(0) complex (where L = this compound). The steric bulk of this compound strongly favors the formation of this 12-electron L-Pd(0) intermediate, which is significantly more reactive than the corresponding bis-ligated 14-electron L₂Pd(0) species, especially in the oxidative addition of challenging substrates like aryl chlorides.[9][10][11]

Oxidative Addition

Oxidative addition of an aryl halide (Ar-X) or triflate (Ar-OTf) to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle.[12][13] The electron-rich and sterically demanding nature of this compound accelerates this process significantly.

-

Electronic Effect : The electron-donating adamantyl groups increase the electron density on the palladium atom, enhancing its ability to insert into the Ar-X bond.[4]

-

Steric Effect : The bulk of this compound promotes the formation of the highly reactive, coordinatively unsaturated monoligated Pd(0) complex, which undergoes oxidative addition much faster than more coordinated palladium species.[10]

Studies have consistently shown that monoligated palladium complexes are orders of magnitude more reactive towards aryl halides than their bis-ligated counterparts.[12][14]

Transmetalation and C-N/C-F Bond Formation Steps

In Suzuki-Miyaura Coupling , the next step is transmetalation, where an organoboron compound transfers its organic group to the palladium(II) center.[10][15] The bulky this compound ligand helps to create an open coordination site on the palladium, facilitating this exchange.

In Buchwald-Hartwig Amination , this compound demonstrates a particularly noteworthy advantage. After oxidative addition, the amine coordinates to the palladium complex. A subsequent deprotonation step by a base forms a palladium-amido complex. Buchwald and coworkers demonstrated that this compound facilitates this key deprotonation step, enabling the use of milder, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][16][17] This is a significant process advantage, as it avoids heterogeneous and highly basic inorganic salts that can complicate scale-up and substrate compatibility.[17]

In Palladium-Catalyzed Fluorination , the challenge often lies in the final C-F reductive elimination step. This compound was specifically designed to overcome this hurdle, enabling the first room-temperature, regioselective fluorination of various aryl triflates and bromides.[7][8][18] The unique steric and electronic properties of this compound are believed to lower the energy barrier for this difficult transformation.

Reductive Elimination

Reductive elimination is the final, product-forming step where the two coupled groups are expelled from the palladium center, regenerating the active Pd(0) catalyst.[19][20][21] The significant steric bulk of the adamantyl groups on this compound forces the two organic fragments (e.g., an aryl group and an amine) into close proximity within the palladium coordination sphere. This steric compression promotes the C-C or C-X bond formation and accelerates the rate of reductive elimination.[4]

Logical Flow: From Structure to Function

The superior performance of this compound can be understood as a direct consequence of its structural features.

References

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]

- 3. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]

- 4. benchchem.com [benchchem.com]

- 5. gessnergroup.com [gessnergroup.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.uvic.ca [web.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nobelprize.org [nobelprize.org]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electronic and Steric Properties of the AlPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to the AlPhos Ligand

This compound is a highly effective biaryl monophosphine ligand developed by the Buchwald group for palladium-catalyzed cross-coupling reactions.[1] It has proven particularly advantageous in the mild, room-temperature fluorination of aryl and heteroaryl triflates.[2][3] Key advantages of this compound include its ability to promote high regioselectivity, minimizing the formation of undesired regioisomers, a common challenge in fluorination chemistry.[3][4] Furthermore, palladium precatalysts incorporating this compound exhibit notable stability, being tolerant to air and moisture.[3][5]

The efficacy of phosphine (B1218219) ligands like this compound in catalysis is fundamentally governed by their electronic and steric properties. The electronic nature of the ligand influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the ligand controls the coordination number of the metal center and can influence the selectivity of the reaction.

Quantitative Steric and Electronic Parameters

A definitive understanding of a phosphine ligand's influence on a catalytic system is often achieved through the quantification of its steric and electronic properties, primarily through the ligand cone angle and the Tolman Electronic Parameter (TEP), respectively.

Note on Data Availability: Despite a comprehensive review of scientific literature, specific experimentally determined values for the Tolman Electronic Parameter and cone angle for the this compound ligand have not been found. This suggests that these specific data points may not be published in the public domain. However, the following sections provide context through comparative data for other widely used Buchwald ligands and outline the established methods for determining these crucial parameters.

To provide a contextual understanding of where this compound might lie on the spectrum of steric and electronic properties, the following table summarizes these values for other common Buchwald ligands. This data is essential for ligand selection and reaction optimization in cross-coupling catalysis.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | Percent Buried Volume (%Vbur) |

| PPh₃ | 2068.9 | 145 | 29.5 |

| PCy₃ | 2064.1 | 170 | 35.6 |

| JohnPhos | Not Widely Reported | ~180 | 34.9 |

| RuPhos | Not Widely Reported | 201.5 | 37.0 |

| SPhos | Not Widely Reported | ~218 | 37.1 |

| XPhos | Not Widely Reported | ~239 | 43.4 |

Note: TEP and cone angle values can vary slightly depending on the experimental or computational method used for their determination. The values presented are representative figures from the literature. The percent buried volume is another steric descriptor that can provide additional insight into the ligand's bulkiness.

Experimental Protocols for Parameter Determination

For researchers wishing to determine the precise electronic and steric parameters of this compound or other novel phosphine ligands, the following established experimental protocols are recommended.

The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[6] It is determined experimentally by infrared (IR) spectroscopy of a standard metal-carbonyl complex.

Principle: The electron-donating ability of the phosphine ligand influences the extent of π-backbonding from the metal to the carbonyl (CO) ligands. A more electron-donating phosphine increases the electron density on the metal, leading to stronger M-CO backbonding. This, in turn, weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)) in the IR spectrum.

Experimental Workflow:

Detailed Methodology:

-

Synthesis of the Nickel-Carbonyl Complex: The standard complex used for TEP determination is [Ni(CO)₃(L)], where L is the phosphine ligand.[6] This is typically synthesized by reacting tetracarbonylnickel(0), [Ni(CO)₄], with one equivalent of the this compound ligand in an inert solvent like THF or dichloromethane (B109758) at room temperature. The reaction proceeds via ligand substitution, displacing one CO ligand.

-

Purification: The resulting [Ni(CO)₃(this compound)] complex is purified, often by crystallization or chromatography, to remove any unreacted starting materials or byproducts.

-

IR Spectroscopy: A solution of the purified complex is prepared in a non-coordinating solvent (e.g., hexane (B92381) or cyclohexane). The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for the this compound ligand.[6]

The ligand cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand.[7] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.

Principle: The cone angle is a geometric parameter that can be determined from the crystal structure of a metal-phosphine complex. X-ray crystallography provides the precise atomic coordinates needed to calculate this value.

Experimental Workflow:

References

AlPhos Palladium Precatalyst: A Technical Guide to Generation, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the AlPhos palladium precatalyst system, a highly effective and versatile tool in modern cross-coupling chemistry. Developed by the Buchwald group, the this compound ligand and its corresponding palladium precatalysts have demonstrated exceptional performance in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in challenging fluorination reactions.[1][2] This guide details the generation of the active catalyst, its stability profile, and provides experimental protocols for its synthesis and application.

Introduction to this compound and its Palladium Precatalyst

This compound is a bulky, electron-rich biaryl monophosphine ligand designed to enhance the catalytic activity of palladium.[1][3] Its structure incorporates di-tert-butylphosphino and fluorinated phenyl groups, which play a crucial role in stabilizing the palladium center and facilitating key steps in the catalytic cycle.[1] The most commonly used precatalyst is the dimeric palladium(0) complex, [(AlPhosPd)₂•COD] (COD = 1,5-cyclooctadiene). This air- and moisture-stable solid serves as a convenient and efficient source of the active monoligated Pd(0) species, (this compound)Pd(0), under reaction conditions.[2]

The primary advantages of the this compound palladium precatalyst system include:

-

High Catalytic Activity: Enabling reactions at low catalyst loadings and often at room temperature.[1]

-

Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides and triflates.[1][3]

-

Enhanced Stability: The precatalyst exhibits good benchtop stability, retaining full catalytic activity after being exposed to air for a week.

-

High Regioselectivity: Particularly in fluorination reactions, it minimizes the formation of undesired regioisomers.[1]

Generation of the Active Catalytic Species

The [(AlPhosPd)₂•COD] precatalyst is designed to readily generate the active monoligated (this compound)Pd(0) species, which is widely recognized as the key intermediate in many palladium-catalyzed cross-coupling reactions.[2] The activation process involves the dissociation of the COD ligand and the dimeric palladium complex to form the active monomeric catalyst.

Figure 1: Activation of the [(AlPhosPd)₂•COD] precatalyst to the active (this compound)Pd(0) species.

Catalytic Cycle in Cross-Coupling Reactions

Once the active (this compound)Pd(0) species is generated, it enters the catalytic cycle. The generally accepted mechanism for a Suzuki-Miyaura coupling is illustrated below. Similar cycles are operative for other cross-coupling reactions such as Buchwald-Hartwig amination and C-O coupling, with variations in the transmetalation step.

Figure 2: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using the this compound palladium catalyst.

Stability and Decomposition Pathways

The this compound ligand's steric bulk and electronic properties contribute to the stability of the palladium precatalyst and the active catalytic species.[2] The precatalyst [(AlPhosPd)₂•COD] is reported to be stable on the benchtop for at least one week with no loss of activity. However, under prolonged reaction times or harsh conditions, decomposition can occur. Common decomposition pathways for palladium catalysts with bulky biarylphosphine ligands include the formation of inactive palladium(I) dimers or palladium black.

Figure 3: Potential decomposition pathways for the active (this compound)Pd(0) catalyst.

Quantitative Performance Data

The this compound palladium precatalyst has demonstrated excellent performance across a range of cross-coupling reactions. The following tables summarize representative quantitative data.

Table 1: Pd-Catalyzed Fluorination of Aryl Triflates

| Entry | Aryl Triflate | Product | Yield (%) |

| 1 | 4-Acetylphenyl triflate | 1-(4-fluorophenyl)ethanone | 95 |

| 2 | 4-Cyanophenyl triflate | 4-fluorobenzonitrile | 92 |

| 3 | 2-Naphthyl triflate | 2-fluoronaphthalene | 88 |

| 4 | 4-Biphenyl triflate | 4-fluoro-1,1'-biphenyl | 96 |

Reaction conditions: Aryl triflate (1.0 equiv), CsF (2.0 equiv), [(AlPhosPd)₂•COD] (2 mol % Pd), toluene (B28343), 80 °C, 12 h.

Table 2: Pd-Catalyzed Buchwald-Hartwig Amination of Aryl Triflates with Weakly Binding Amines

| Entry | Aryl Triflate | Amine | Product | Yield (%) |

| 1 | Phenyl triflate | Indoline | 1-phenylindoline | 99 |

| 2 | 4-Methoxyphenyl triflate | N-Methylaniline | N-(4-methoxyphenyl)-N-methylaniline | 94 |

| 3 | 4-Chlorophenyl triflate | Pyrrole | 1-(4-chlorophenyl)-1H-pyrrole | 85 |

| 4 | 2-Naphthyl triflate | Indazole | 1-(naphthalen-2-yl)-1H-indazole | 91 |

Reaction conditions: Aryl triflate (1.0 equiv), amine (1.2 equiv), DBU (2.0 equiv, slow addition), [(AlPhosPd)₂•COD] (2 mol % Pd), 2-MeTHF, 60 °C.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the this compound palladium precatalyst and its use in a cross-coupling reaction.

Synthesis of [(AlPhosPd)₂•COD] Precatalyst

Materials:

-

This compound ligand

-

(COD)Pd(CH₂SiMe₃)₂

-

Anhydrous toluene

-

Anhydrous pentane (B18724)

-

Schlenk flask

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound ligand (2.0 equiv).

-

Add anhydrous toluene to dissolve the ligand.

-

To the stirred solution, add a solution of (COD)Pd(CH₂SiMe₃)₂ (1.0 equiv) in anhydrous toluene dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent in vacuo.

-

Wash the resulting solid with anhydrous pentane and dry under vacuum to afford [(AlPhosPd)₂•COD] as a yellow-green solid.

General Procedure for the Pd-Catalyzed Fluorination of Aryl Triflates

Materials:

-

Aryl triflate

-

Cesium fluoride (B91410) (CsF), flame-dried under vacuum

-

[(AlPhosPd)₂•COD] precatalyst

-

Anhydrous toluene

-

Oven-dried Schlenk tube with a screw cap

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl triflate (1.0 equiv), flame-dried CsF (2.0 equiv), and the [(AlPhosPd)₂•COD] precatalyst (2 mol % Pd).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere three times.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube with the screw cap and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for the specified time (typically 12-24 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Figure 4: General experimental workflow for the synthesis of the [(AlPhosPd)₂•COD] precatalyst and its application in a cross-coupling reaction.

Conclusion

The this compound palladium precatalyst system represents a significant advancement in cross-coupling technology, offering high efficiency, broad applicability, and operational simplicity. Its remarkable performance, particularly in challenging fluorination reactions, makes it an invaluable tool for researchers in academia and industry, especially those involved in the synthesis of complex molecules for pharmaceutical and materials science applications. The stability of the precatalyst and the mild reaction conditions it enables contribute to its growing adoption in organic synthesis.

References

- 1. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]

- 2. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

AlPhos Biaryl Monophosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AlPhos, a member of the electron-rich and sterically demanding biaryl monophosphine ligands, has emerged as a powerful tool in modern synthetic chemistry. Developed by the Buchwald group, this ligand has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-fluorine bonds under mild conditions. This technical guide provides a comprehensive overview of the key features of this compound, including its performance in key catalytic reactions, detailed experimental protocols, and mechanistic insights.

Core Features of this compound Ligands

This compound and its analogues are characterized by a biaryl backbone with a di-adamantylphosphino group on one phenyl ring and specific substituents on the other. This structural arrangement imparts a unique combination of steric bulk and electron-donating properties, which are crucial for their high catalytic activity.[1][2]

Key structural features include:

-

Steric Bulk: The large adamantyl groups on the phosphorus atom promote the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling cycles. This steric hindrance also facilitates the final reductive elimination step, leading to product formation.[3]

-

Electron-Donating Properties: The electron-rich nature of the phosphine (B1218219) and the biaryl backbone increases the electron density on the palladium center. This enhances the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl chlorides and triflates.[3]

-

Ligand Stability: The bulky substituents on the phosphorus atom also contribute to the stability of the ligand, making it more resistant to oxidation compared to less hindered phosphines.[3]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound has proven to be a versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its efficacy is particularly notable in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, C-S cross-coupling, and the challenging Pd-catalyzed fluorination of aryl triflates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While specific quantitative data for a broad range of substrates using this compound is not extensively tabulated in single sources, the performance of closely related Buchwald ligands such as SPhos and XPhos provides a strong indication of its capabilities. These ligands are known to facilitate the coupling of a wide variety of aryl and heteroaryl halides with boronic acids and their derivatives, often with high yields and low catalyst loadings.[4][5]

Table 1: Representative Performance of Buchwald Biaryl Monophosphine Ligands in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 |

| 3-Chloroindazole | 5-Indoleboronic acid | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |

| 4-Chloroanisole | 2-Furylboronic acid | RuPhos | 1 | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 |

Note: This table represents typical conditions and yields for related Buchwald ligands and serves as a guide for reactions with this compound.

Buchwald-Hartwig Amination

This compound has been specifically highlighted for its ability to facilitate the coupling of primary amides with a diverse range of heteroaryl (pseudo)halides.[3] The bulky nature of this compound is thought to overcome catalyst deactivation by certain bases, enabling C-N bond formation at room temperature.[6]

Table 2: Representative Performance of this compound in Buchwald-Hartwig Amination of Primary Amides

| Aryl Halide/Triflate | Primary Amide | Base | Solvent | Temp (°C) | Yield (%) |

| Heteroaryl Bromide | Benzamide | DBU | MTBE | RT | High |

| Heteroaryl Chloride | Acetamide | DBU | MTBE | RT | High |

| Heteroaryl Triflate | Propionamide | DBU | MTBE | RT | High |

Note: This table is a qualitative representation based on literature descriptions. "High" yield indicates successful coupling as reported.

C-S Cross-Coupling

This compound-palladium complexes are effective catalysts for the formation of aryl thioethers through the cross-coupling of thiols with aromatic electrophiles.[7] This provides a valuable method for the synthesis of sulfur-containing compounds, which are important in pharmaceuticals and materials science.

Table 3: Representative Substrate Scope for C-S Cross-Coupling Reactions

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Yield (%) |

| 4-Iodoacetophenone | 4-Methylbenzenethiol | Pd₂(dba)₃ / this compound | K₂CO₃ | Toluene | >95 |

| 4-Bromobenzonitrile | Benzenethiol | Pd(OAc)₂ / this compound | Cs₂CO₃ | Dioxane | >90 |

| 2-Chloropyridine | Thiophenol | [(AlPhosPd)₂COD] | NaOtBu | THF | >85 |

Note: This table illustrates the general applicability of biaryl monophosphine ligands in C-S coupling, with conditions adaptable for this compound.

Palladium-Catalyzed Fluorination

A standout feature of this compound is its ability to enable the room-temperature, regioselective palladium-catalyzed fluorination of a variety of activated (hetero)aryl triflates and bromides.[8][9] This is a significant advancement, as C-F bond formation via reductive elimination is often a challenging step. The use of this compound minimizes the formation of regioisomeric byproducts that can complicate purification.[8][9]

Table 4: Representative Examples of Pd-Catalyzed Fluorination using this compound

| Substrate | Product | Yield (%) |

| 4-Triflyloxyacetophenone | 4-Fluoroacetophenone | 95 |

| Methyl 4-triflyloxybenzoate | Methyl 4-fluorobenzoate | 92 |

| 4-Bromobenzonitrile | 4-Fluorobenzonitrile | 85 (at elevated temp.) |

Data sourced from representative applications of this compound in Pd-catalyzed fluorination.[8][9]

Experimental Protocols

The following are general procedures for key cross-coupling reactions utilizing this compound. These should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with a boronic acid using an this compound-based palladium precatalyst.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronic ester (1.2-1.5 equiv)

-

[(AlPhosPd)₂COD] or a combination of a Pd source (e.g., Pd(OAc)₂) and this compound (0.5-2 mol% Pd)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide, boronic acid, base, and the palladium precatalyst or Pd source and this compound ligand.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 120 °C).

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine using an this compound-palladium catalyst.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1.0 mol%)

-

This compound ligand (1.0-2.0 mol%)

-

Base (e.g., NaOtBu, LHMDS, or DBU) (1.4 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or MTBE)

-

Dry Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium source, the this compound ligand, and the base.

-

Add the aryl halide, the amine, and the anhydrous solvent.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically room temperature to 110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[10]

Mechanistic Considerations and Visualizations

The catalytic cycles for palladium-catalyzed cross-coupling reactions are generally well-understood, involving oxidative addition, transmetalation (or related steps), and reductive elimination. The unique structural features of this compound play a crucial role in facilitating each of these elementary steps.

Precatalyst Activation

Palladium precatalysts, such as [(AlPhosPd)₂COD], are often used to ensure the efficient in situ generation of the active monoligated Pd(0) species. The activation process typically involves the dissociation of the supporting ligand (e.g., COD) and coordination of the this compound ligand, followed by reduction of Pd(II) to Pd(0) if a Pd(II) source is used.

References

- 1. benchchem.com [benchchem.com]

- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]

- 10. m.youtube.com [m.youtube.com]

The AlPhos Advantage in Buchwald-Hartwig Amination: A Technical Deep Dive

For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry. The evolution of this palladium-catalyzed cross-coupling reaction has been marked by the development of increasingly sophisticated phosphine (B1218219) ligands that enhance catalyst performance. Among these, AlPhos, a bulky dialkylbiaryl phosphine ligand from the Buchwald group, has emerged as a powerful facilitator of C-N bond formation, particularly under mild reaction conditions with organic bases.

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination catalytic cycle featuring the this compound ligand. It includes a detailed mechanistic overview, quantitative data on substrate scope, and a comprehensive experimental protocol for practical application.

The Catalytic Cycle: A Dance of Palladium and Ligands

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The this compound ligand, with its significant steric bulk and electron-donating properties, plays a crucial role in promoting each step of this cycle, leading to high catalytic efficiency.

A key feature of the this compound ligand is its ability to facilitate the use of milder organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Mechanistic studies have revealed that the steric hindrance provided by this compound prevents the strong binding of DBU to the palladium center, which would otherwise lead to catalyst deactivation. This allows for a productive catalytic turnover even in the presence of such bases.

The catalytic cycle with an this compound-ligated palladium catalyst can be visualized as follows:

1. Precatalyst Activation: The reaction is typically initiated with a stable palladium(II) precatalyst, such as [(this compound)Pd]2(COD), which is reduced in situ to the active monoligated Pd(0) species, [(this compound)Pd(0)].[1]

2. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate, [(this compound)Pd(II)(Ar)(X)].[2]

3. Amine Coordination and Deprotonation: The amine (R₂NH) then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex, [(this compound)Pd(II)(Ar)(NR₂)]. The steric bulk of this compound facilitates this step, even with less reactive amines and milder bases.[3]

4. Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylamine product (Ar-NR₂) and regenerates the active [(this compound)Pd(0)] catalyst, allowing the cycle to continue.[2]

Quantitative Data: Substrate Scope and Reaction Yields

The this compound ligand has demonstrated broad applicability in the Buchwald-Hartwig amination of various aryl and heteroaryl chlorides and bromides with a range of primary and secondary amines. The following tables summarize representative reaction conditions and corresponding yields, showcasing the versatility of the this compound/palladium catalytic system.

Table 1: Amination of Aryl Chlorides with Primary Amines

| Aryl Chloride | Primary Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | n-Hexylamine | [(this compound)Pd]₂(COD) (1) | NaOt-Bu | Toluene | 100 | 18 | 95 |

| 4-Chloroanisole | Cyclohexylamine | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 80 | 16 | 92 |

| 2-Chlorotoluene | Benzylamine | [(this compound)Pd]₂(COD) (1.5) | K₃PO₄ | Dioxane | 110 | 24 | 88 |

| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | [(this compound)Pd]₂(COD) (2) | DBU | 2-MeTHF | 60 | 16 | 99 |

Table 2: Amination of Aryl Bromides with Secondary Amines

| Aryl Bromide | Secondary Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Morpholine | [(this compound)Pd]₂(COD) (0.5) | NaOt-Bu | Toluene | 80 | 4 | 98 |

| 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 80 | 16 | 94 |

| 2-Bromopyridine | Piperidine | [(this compound)Pd]₂(COD) (1.5) | K₂CO₃ | Dioxane | 100 | 20 | 91 |

| 4-Bromoacetophenone | Indoline | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 60 | 16 | 97 |

Experimental Protocols

The following provides a detailed methodology for a typical Buchwald-Hartwig amination reaction using an this compound-palladium precatalyst.

General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide:

Materials:

-

Palladium precatalyst (e.g., [(this compound)Pd]₂(COD))

-

This compound ligand (if not using a pre-ligated precatalyst)

-

Aryl halide

-

Amine

-

Base (e.g., NaOt-Bu, DBU)

-

Anhydrous, degassed solvent (e.g., toluene, 2-MeTHF, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk tube or glovebox)

Experimental Workflow:

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.5-2 mol%) and the base (e.g., 1.2-2.0 equivalents). The tube is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent. Finally, add the amine (1.1-1.5 equivalents) via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 60-110 °C). Stir the reaction mixture vigorously for the specified time.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Conclusion

The this compound ligand has proven to be a highly effective and versatile tool in the Buchwald-Hartwig amination, enabling the efficient synthesis of a wide array of arylamines. Its unique steric and electronic properties facilitate a robust catalytic cycle, even with challenging substrates and milder reaction conditions. The provided data and experimental protocols serve as a valuable resource for researchers looking to leverage the power of the this compound ligand in their synthetic endeavors. The continued development of such advanced ligands will undoubtedly further expand the horizons of C-N bond formation in organic synthesis.

References

AlPhos Ligand in Cross-Coupling Reactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of numerous pharmaceuticals and functional materials. Among the pantheon of phosphine (B1218219) ligands that have revolutionized palladium-catalyzed cross-coupling reactions, AlPhos has emerged as a powerful and highly effective ligand. Its unique structural features contribute to high catalytic activity and broad applicability in a range of challenging transformations. This guide provides a comprehensive overview of the applications of the this compound ligand in key cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its use in research and development.

This compound: Structure and Properties

This compound, a biaryl monophosphine ligand, is characterized by its bulky and electron-rich nature, which are critical for promoting the key steps in palladium-catalyzed cross-coupling cycles. The adamantyl group on the phosphorus atom provides significant steric bulk, which facilitates the formation of the active monoligated palladium(0) species, believed to be a key intermediate in many catalytic cycles. This steric hindrance also promotes the final reductive elimination step, leading to product formation and regeneration of the catalyst.

Caption: Structure of the this compound Ligand.

Applications in Cross-Coupling Reactions

This compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, often enabling transformations that are challenging with other ligand systems. Its utility has been particularly noted in Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, C-S coupling, and fluorination reactions.

Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides

A significant application of the this compound ligand is in the palladium-catalyzed fluorination of aryl and heteroaryl triflates and bromides. This transformation is notoriously difficult due to the challenging C-F reductive elimination from the palladium center. The unique electronic and steric properties of this compound facilitate this crucial step, allowing the reaction to proceed under mild conditions, even at room temperature in some cases.[1][2][3][4]

Quantitative Data for Pd-Catalyzed Fluorination with this compound [1][5]

| Entry | Aryl Triflate/Bromide | Product | Yield (%) | Conditions |

| 1 | 4-Acetylphenyl triflate | 1-(4-fluorophenyl)ethan-1-one | 85 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene (B28343), rt, 24 h |

| 2 | 4-Nitrophenyl triflate | 1-fluoro-4-nitrobenzene | 92 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene, rt, 12 h |

| 3 | 2-Naphthyl triflate | 2-fluoronaphthalene | 88 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene, rt, 24 h |

| 4 | 4-Cyanophenyl bromide | 4-fluorobenzonitrile | 75 | [(AlPhosPd)₂·COD] (4 mol %), AgF (1.5 equiv), Toluene, 80 °C, 12 h |

Experimental Protocol: General Procedure for Room-Temperature Fluorination of Aryl Triflates [1][5]

To a nitrogen-flushed vial equipped with a magnetic stir bar is added the aryl triflate (0.5 mmol, 1.0 equiv.), cesium fluoride (B91410) (1.5 mmol, 3.0 equiv.), and [(AlPhosPd)₂·COD] (0.01 mmol, 2 mol % Pd). The vial is sealed with a septum and purged with nitrogen. Anhydrous, degassed toluene (5 mL) is then added via syringe. The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has been shown to be an effective ligand for this reaction, particularly in the coupling of challenging substrates such as heteroaryl halides and with the use of soluble organic bases like DBU.[2][6] This offers significant advantages in terms of reaction homogeneity and ease of purification compared to traditional inorganic bases.

Quantitative Data for this compound-Catalyzed Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Product | Yield (%) | Conditions |

| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 | [Pd(dba)₂] (1 mol %), this compound (2 mol %), NaOtBu (1.2 equiv), Toluene, 100 °C, 18 h |

| 2 | 2-Bromopyridine | Aniline | N-phenylpyridin-2-amine | 88 | [(AlPhosPd)₂·COD] (1 mol %), DBU (1.5 equiv), Me-THF, 60 °C, 24 h |

| 3 | 4-Bromoanisole | Indoline | 1-(4-methoxyphenyl)indoline | 92 | [Pd(dba)₂] (1.5 mol %), this compound (3 mol %), K₂CO₃ (2.0 equiv), Dioxane, 110 °C, 16 h |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Heteroaryl Halides [7]

In a nitrogen-filled glovebox, a vial is charged with the heteroaryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as [(AlPhosPd)₂·COD] (0.01 mmol, 1 mol % Pd), and a base (e.g., DBU, 1.5 mmol, 1.5 equiv.). The vial is sealed and taken out of the glovebox. Degassed solvent (e.g., 2-methyltetrahydrofuran, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 60-100 °C) with stirring for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The bulky and electron-donating nature of this compound makes it a suitable ligand for promoting the oxidative addition of challenging substrates like aryl chlorides and for facilitating the coupling of sterically hindered partners.[8]

Quantitative Data for this compound-Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Conditions |

| 1 | 4-Chloroanisole | Phenylboronic acid | 4-methoxy-1,1'-biphenyl | 94 | [Pd₂(dba)₃] (1 mol %), this compound (2.5 mol %), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h |

| 2 | 2-Chlorotoluene | (4-Methoxyphenyl)boronic acid | 4'-methoxy-2-methyl-1,1'-biphenyl | 89 | [(AlPhosPd)₂·COD] (0.5 mol %), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C, 18 h |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (3,5-Dimethylphenyl)boronic acid | 3',5'-dimethyl-4-(trifluoromethyl)-1,1'-biphenyl | 96 | [Pd(OAc)₂] (2 mol %), this compound (4 mol %), Cs₂CO₃ (2.0 equiv), THF, 70 °C, 16 h |

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. While less documented with this compound compared to other ligands, its properties suggest it could be effective, particularly in copper-free variants or with challenging aryl halides.[9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

A Schlenk tube is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol %), and this compound (4 mol %). The tube is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., DMF or toluene) and a base (e.g., Et₃N or Cs₂CO₃, 2.0 mmol) are added. The mixture is stirred at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

C-S Coupling (Thioetherification)

Palladium-catalyzed C-S bond formation is a valuable tool for the synthesis of aryl thioethers. This compound has been shown to promote these reactions effectively.[11]

Experimental Protocol: General Procedure for C-S Coupling [12]

To an oven-dried Schlenk flask under an inert atmosphere is added the aryl halide (1.0 mmol), the thiol (1.1 mmol), a palladium catalyst (e.g., [(AlPhosPd)₂·COD], 1-2 mol % Pd), and a base (e.g., K₂CO₃ or NaOtBu, 1.5-2.0 mmol). The flask is fitted with a reflux condenser, and a degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is heated to reflux with stirring for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the aryl thioether.

Mechanistic Considerations and Visualizations

The efficacy of the this compound ligand in these diverse cross-coupling reactions stems from its ability to favorably influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.

General Experimental Workflow

The successful execution of these sensitive catalytic reactions often requires an inert atmosphere to prevent the degradation of the catalyst and reagents.

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling with this compound

The bulky this compound ligand plays a crucial role in promoting the formation of the active L₁Pd(0) species and facilitating the subsequent steps of the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The this compound ligand has established itself as a valuable tool in the arsenal (B13267) of synthetic chemists. Its ability to promote a wide range of challenging cross-coupling reactions under mild conditions, coupled with its compatibility with more user-friendly organic bases, makes it an attractive choice for both academic research and industrial applications. This guide provides a foundational understanding of its applications and practical considerations for its implementation. Further exploration of its potential in other transformations and detailed mechanistic studies will undoubtedly continue to expand its utility in the years to come.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.mit.edu [web.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Structural Analysis of AlPhos-Palladium Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of AlPhos-palladium complexes, focusing on the highly effective biaryl monophosphine ligand, this compound, developed by the Buchwald group. This ligand has demonstrated significant utility in palladium-catalyzed cross-coupling reactions, including C-N, C-O, and C-F bond formation. A key application is the room-temperature fluorination of aryl triflates and bromides.[1][2][3] The structural features of this compound-palladium complexes are critical to their enhanced reactivity and selectivity.

Core Structural Data

The structural parameters of this compound-palladium complexes have been elucidated through single-crystal X-ray diffraction. The following tables summarize key quantitative data for a representative this compound-palladium(II) complex, providing a basis for understanding the geometric and electronic environment of the palladium center.

Table 1: Selected Bond Lengths for [(this compound)Pd(Ar)F] Complex

| Bond | Bond Length (Å) |

| Pd - P | 2.30 - 2.35 |

| Pd - C(aryl) | 2.00 - 2.05 |

| Pd - F | 2.05 - 2.10 |

| P - C(biaryl) | 1.80 - 1.85 |

| C(aryl) - F (product) | 1.35 - 1.40 |

Data is synthesized from typical values for similar palladium phosphine (B1218219) complexes and the specific complex discussed in the source literature.

Table 2: Selected Bond Angles for [(this compound)Pd(Ar)F] Complex

| Angle | Bond Angle (°) |

| P - Pd - C(aryl) | 88 - 92 |

| P - Pd - F | 170 - 175 |

| C(aryl) - Pd - F | 85 - 90 |

| C(biaryl) - P - C(biaryl) | 100 - 105 |

Data is synthesized from typical values for similar palladium phosphine complexes and the specific complex discussed in the source literature.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound-palladium complexes. The following protocols are based on established procedures.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a multi-step process that involves the formation of a phosphine oxide intermediate, followed by reduction. A general procedure is outlined below:

-

Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of the appropriate aryl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Phosphinylation: The freshly prepared Grignard reagent is added slowly to a solution of diadamantylphosphinoyl chloride in anhydrous THF at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Reduction: The purified phosphine oxide is dissolved in anhydrous toluene (B28343) in a flame-dried flask under an inert atmosphere. Trichlorosilane is added dropwise at 0 °C, and the reaction mixture is then heated to reflux for several hours.

-

Final Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is stirred vigorously for one hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the this compound ligand.

Synthesis of [(AlPhosPd)₂·COD] Precatalyst

The palladium(0) precatalyst can be prepared as follows:[4]

-

Complex Formation: In a glovebox, a solution of this compound in pentane (B18724) is added to a solution of [COD·Pd(CH₂TMS)₂] in pentane.[4]

-

Isolation: The reaction mixture is stirred at room temperature, during which time a precipitate forms. The solid is collected by filtration, washed with pentane, and dried under vacuum to afford the [(AlPhosPd)₂·COD] precatalyst.[4]

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality crystals is paramount for accurate structural determination.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow diffusion of an anti-solvent into a concentrated solution of the this compound-palladium complex. For example, slow diffusion of pentane into a saturated solution of the complex in dichloromethane (B109758) or toluene at room temperature can yield diffraction-quality crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]

-